molecular formula C8H12O3 B3383123 Methyl 2-cyclopentyl-2-oxoacetate CAS No. 39163-44-5

Methyl 2-cyclopentyl-2-oxoacetate

Cat. No.: B3383123
CAS No.: 39163-44-5
M. Wt: 156.18 g/mol
InChI Key: YYKLVBZMJYNMNF-UHFFFAOYSA-N
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Description

Methyl 2-cyclopentyl-2-oxoacetate is an organic compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol . It is a liquid at room temperature and is often used in various chemical reactions and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyclopentyl-2-oxoacetate can be synthesized through several methods. One common approach involves the esterification of 2-cyclopentyl-2-oxoacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclopentyl-2-oxoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-cyclopentyl-2-oxoacetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-cyclopentyl-2-oxoacetate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for esterases, leading to the hydrolysis of the ester bond and the formation of corresponding acids and alcohols. These products can then participate in further biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-cyclohexyl-2-oxoacetate
  • Ethyl 2-cyclopentyl-2-oxoacetate
  • Methyl 2-cyclopentyl-2-oxopropanoate

Uniqueness

Methyl 2-cyclopentyl-2-oxoacetate is unique due to its specific cyclopentyl ring structure, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where the cyclopentyl moiety is required .

Properties

IUPAC Name

methyl 2-cyclopentyl-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-11-8(10)7(9)6-4-2-3-5-6/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKLVBZMJYNMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701303628
Record name Methyl α-oxocyclopentaneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39163-44-5
Record name Methyl α-oxocyclopentaneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39163-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl α-oxocyclopentaneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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